![molecular formula C21H19NO2 B5821029 N-2-biphenylyl-2-(2-methylphenoxy)acetamide](/img/structure/B5821029.png)
N-2-biphenylyl-2-(2-methylphenoxy)acetamide
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Overview
Description
N-2-biphenylyl-2-(2-methylphenoxy)acetamide, also known as BMS-204352, is a selective antagonist of the 5-HT6 receptor. It is a small molecule that has been extensively studied for its potential therapeutic uses in various diseases such as Alzheimer's disease, obesity, and schizophrenia.
Mechanism of Action
N-2-biphenylyl-2-(2-methylphenoxy)acetamide is a selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of cognitive function, food intake, and energy expenditure. By blocking the 5-HT6 receptor, N-2-biphenylyl-2-(2-methylphenoxy)acetamide modulates these processes and has potential therapeutic uses in various diseases.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce food intake, and body weight in animal models. It has also been shown to have anxiolytic and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-2-biphenylyl-2-(2-methylphenoxy)acetamide is its selectivity for the 5-HT6 receptor. This makes it a useful tool for studying the role of the 5-HT6 receptor in various diseases. However, one of the limitations of N-2-biphenylyl-2-(2-methylphenoxy)acetamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the study of N-2-biphenylyl-2-(2-methylphenoxy)acetamide. One area of research is the development of more potent and selective 5-HT6 receptor antagonists. Another area of research is the investigation of the potential therapeutic uses of N-2-biphenylyl-2-(2-methylphenoxy)acetamide in other diseases such as schizophrenia and Parkinson's disease. Finally, the development of more effective delivery systems for N-2-biphenylyl-2-(2-methylphenoxy)acetamide could enhance its potential therapeutic uses.
Synthesis Methods
The synthesis of N-2-biphenylyl-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-bromobiphenyl in the presence of a palladium catalyst. The resulting product is then reacted with chloroacetyl chloride to form N-2-biphenylyl-2-(2-methylphenoxy)acetamide. The synthesis of this compound has been reported in several research articles and is considered to be a reliable and efficient method.
Scientific Research Applications
N-2-biphenylyl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic uses in various diseases. One of the major areas of research is the treatment of Alzheimer's disease. Studies have shown that the 5-HT6 receptor plays a crucial role in the regulation of cognitive function, and N-2-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of research is the treatment of obesity. The 5-HT6 receptor has been shown to play a role in the regulation of food intake and energy expenditure, and N-2-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to reduce food intake and body weight in animal models of obesity.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-9-5-8-14-20(16)24-15-21(23)22-19-13-7-6-12-18(19)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICIAPPSYCWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID17416262 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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